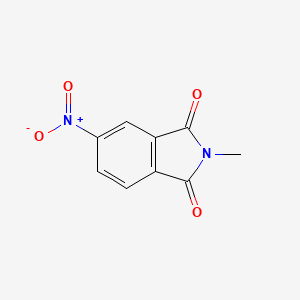

N-Methyl-4-nitrophthalimide

描述

Significance and Research Context of Nitrophthalimide Derivatives

Nitrophthalimide derivatives, including N-Methyl-4-nitrophthalimide, are a class of compounds that garner significant interest across various scientific fields. Their importance stems from their versatile chemical reactivity and their roles as crucial intermediates in the synthesis of more complex molecules. The presence of the electron-withdrawing nitro group on the phthalimide (B116566) scaffold significantly influences the compound's chemical properties and reactivity, making it a valuable building block in organic synthesis. atomfair.com

In medicinal chemistry, phthalimide and its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. ontosight.airesearchgate.net While specific research on this compound's biological activity is limited, the broader class of nitrophthalimides is recognized for its potential in developing new therapeutic agents. ontosight.ai For instance, derivatives of 4-nitrophthalimide (B147348) have been investigated for their anticonvulsant effects.

In materials science, nitrophthalimide derivatives are key precursors for high-performance polymers, such as polyetherimides, which are known for their excellent thermal stability. google.com this compound itself is an important intermediate in the synthesis of various monomer dianhydrides used in the production of polyimides. guidechem.comgoogle.com Its rigid aromatic backbone contributes to the desirable properties of the resulting polymers. atomfair.com

Historical Perspective on Phthalimide Chemistry and its Alkylated/Nitrated Analogs

The chemistry of phthalimide dates back to the 19th century, with the Gabriel synthesis, developed by Siegmund Gabriel in 1887, being a landmark discovery. masterorganicchemistry.com This reaction utilizes potassium phthalimide to synthesize primary amines from alkyl halides, showcasing the utility of the phthalimide structure as a masked form of ammonia. masterorganicchemistry.comwikipedia.org This foundational reaction established phthalimides as versatile reagents in organic synthesis.

The development of alkylated and nitrated phthalimide analogs represents a significant extension of this chemistry. The alkylation of the phthalimide nitrogen, as seen in this compound, is a common modification. N-alkoxyphthalimides, for example, have been used to generate alkyl radicals under mild, visible-light-induced conditions, highlighting the ongoing evolution of phthalimide-based synthetic methodologies. researchgate.net

The nitration of the phthalimide aromatic ring further functionalizes the molecule, opening up new avenues for chemical transformations. The introduction of a nitro group, an electron-withdrawing substituent, alters the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This has been exploited in the synthesis of various complex molecules and polymers. atomfair.comgoogle.com The synthesis of this compound is typically achieved through the nitration of N-methylphthalimide using a mixture of concentrated nitric and sulfuric acids. google.com Patents from the 1970s already detailed processes for producing nitrated N-methylphthalimides for use in heat-resistant polymers, indicating a long-standing industrial interest in these compounds. google.comgoogle.com Thermochemical studies have also been conducted to understand the relative stability of nitrophthalimide isomers, with research indicating that 4-nitrophthalimide is more stable than its 3-nitro counterpart. acs.org

Scope and Objectives of Current Research Trends involving this compound

Current research involving this compound is primarily focused on its application as a key chemical intermediate. The compound serves as a versatile building block for the synthesis of specialty chemicals, particularly in the fields of materials science and pharmaceuticals. atomfair.com

A significant trend is its use in the development of high-performance polymers. This compound is a precursor to monomer dianhydrides, which are essential for creating polyimides and polyetherimides with high thermal resistance. google.comguidechem.comgoogle.com Research in this area aims to optimize the synthesis of these polymers and explore their applications in demanding environments, such as in housings for electronics and automotive components. google.com

In organic synthesis, the reactivity of this compound is being leveraged to construct complex heterocyclic compounds. atomfair.com The nitro group facilitates various transformations, making it a valuable starting material. For example, it can be used in the synthesis of 4-amino-N-methylphthalimide, an important intermediate for isoluminol derivatives used in chemiluminescence and fluorescence studies. guidechem.com

While extensive biological evaluation of this compound itself is not widely reported, there is an ongoing interest in the biological activities of phthalimide derivatives in general. ontosight.airesearchgate.net Future research may explore the synthesis of novel compounds from this compound and evaluate their potential as antimicrobial, antifungal, or anticancer agents, building upon the known bioactivities of the broader nitrophthalimide class. ontosight.aigoogleapis.com The synthesis of oxadiazole derivatives from nitrophthalimides for evaluation as antibacterial and antifungal agents is one such example of this trend. googleapis.com

Table 2: Key Research Findings on this compound Synthesis

| Finding | Description |

|---|---|

| Nitration of N-methylphthalimide | The most common method involves reacting N-methylphthalimide with a mixture of concentrated nitric acid and concentrated sulfuric acid. google.com |

| Reaction Conditions | Patents describe optimal reaction temperatures between 60°C and 80°C to achieve high yields of the 3- and 4-nitro isomers while minimizing side reactions like oxidation and hydrolysis. google.com |

| High-Yield Protocols | A patented method describes cooling fuming nitric acid, mixing it with sulfuric acid, and then adding this mixed acid to a solution of N-methylphthalimide at 0°C to achieve yields of 94-96%. google.com |

| Product Isolation | Methylene chloride has been identified as an effective solvent for extracting the nitrated products from the reaction mixture. google.com |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-10-8(12)6-3-2-5(11(14)15)4-7(6)9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCHWGTZAAZJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7028013 | |

| Record name | N-Methyl-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41663-84-7 | |

| Record name | 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41663-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-N-methylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041663847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-4-nitrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-N-METHYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A6EF017ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N Methyl 4 Nitrophthalimide

Established Synthetic Routes for N-Methyl-4-nitrophthalimide

Traditional synthesis of this compound is dominated by three primary routes that have been well-documented and are widely practiced. These methods offer reliable pathways to the target compound, each with distinct starting materials and intermediate steps.

Alkylation of Phthalimide (B116566) Potassium Salt with Methylating Agents (e.g., methyl iodide, methyl tosylate)

A direct and effective method for preparing this compound involves the N-alkylation of 4-nitrophthalimide's potassium salt. In this synthetic approach, 4-nitrophthalimide (B147348) is first converted to its corresponding potassium salt, which then acts as a nucleophile. This salt is subsequently treated with a methylating agent to introduce the methyl group onto the nitrogen atom.

Research has demonstrated the successful methylation of potassium 4-nitrophthalimide using trimethyl phosphate in a dimethylformamide (DMF) solvent. iu.edu This method is noted for being convenient and yielding a product identical to that obtained using the more traditional methyl iodide. iu.edu While methyl iodide and methyl tosylate are commonly cited as effective alkylating agents for phthalimide derivatives, the use of the higher-boiling trimethyl phosphate presents a practical alternative. iu.edupatsnap.com This pathway provides a direct route to the final product by building upon the pre-existing 4-nitrophthalimide framework.

Ring-Opening Reaction of Phthalic Anhydride (B1165640) with Methylamine (B109427), followed by Ring-Closure and Nitration

One of the most common industrial routes begins with phthalic anhydride and methylamine. patsnap.com This process occurs in two main stages: the formation of N-methylphthalimide and its subsequent nitration.

Initially, phthalic anhydride is reacted with an aqueous solution of methylamine. researchgate.netnjtech.edu.cn The reaction typically involves a ring-opening of the anhydride by the amine, followed by a dehydration (ring-closure) step to form the stable five-membered imide ring of N-methylphthalimide. This step has been highly optimized. For instance, by using a mole ratio of phthalic anhydride to methylamine of 1:1.3 and refluxing for five hours in a toluene (B28343) solution, a 98% conversion of phthalic anhydride and a 94% yield of N-methylphthalimide can be achieved. researchgate.netnjtech.edu.cn The resulting N-methylphthalimide is then isolated and used as the substrate for the final nitration step to produce this compound. researchgate.net

Nitration of N-Alkylphthalimides via Mixed Acid Nitrification

The nitration of N-methylphthalimide is the final and critical step in several synthetic strategies. This electrophilic aromatic substitution is typically achieved using a nitrating agent, most commonly a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃), often referred to as mixed acid. researchgate.netscribd.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction conditions for this nitration have been extensively studied to optimize yield and regioselectivity, favoring the formation of the 4-nitro isomer over the 3-nitro isomer. google.com Process parameters such as temperature, reaction time, and the molar ratio of the acids are critical for achieving high yields and purity. google.com For example, one documented procedure involves using a 3:1 molar ratio of sulfuric acid to nitric acid, with the mixed acid being added to N-methylphthalimide at 20–30°C, followed by heating at 55–60°C for four hours, resulting in an 81% yield of this compound. researchgate.netnjtech.edu.cn

Other optimized procedures employ stricter temperature controls to enhance yield and purity. A patented method involves cooling fuming nitric acid to 5-8°C, adding concentrated sulfuric acid while maintaining the temperature at 10-15°C to prepare the mixed acid. patsnap.com The N-methylphthalimide, pre-mixed with concentrated sulfuric acid at 0°C, is then treated with the mixed acid and allowed to react for 3-4 hours, achieving yields of over 96% with purity exceeding 99%. google.com An alternative approach utilizes only highly concentrated (e.g., 98%) nitric acid as both the solvent and the nitrating agent, reacting with N-methylphthalimide at temperatures between 25°C and 45°C to produce a mixture of 4- and 3-nitro isomers with yields greater than 96.5%. epo.org

The table below summarizes various reported conditions for the nitration of N-methylphthalimide.

| Nitrating Agent | Reactant Ratios (molar or wt) | Temperature | Time | Yield | Purity | Source |

| H₂SO₄ / HNO₃ | n(H₂SO₄)/n(HNO₃) = 3:1 | 20-30°C (addition), 55-60°C (reaction) | 4h | 81% | - | researchgate.netnjtech.edu.cn |

| H₂SO₄ / fuming HNO₃ | n(H₂SO₄)/n(HNO₃) = 0.5:1.1 | 10°C (acid mix), 0°C (addition) | 3.5h | 94.2% | 98.8% | google.comgoogle.com |

| H₂SO₄ / fuming HNO₃ | n(H₂SO₄)/n(HNO₃) = 0.9:1.4 | 15°C (acid mix), 0°C (addition) | 3.5h | 96.3% | 99.1% | google.comgoogle.com |

| H₂SO₄ / fuming HNO₃ | n(H₂SO₄)/n(HNO₃) = 1.3:1.4 | 13°C (acid mix), 0°C (addition) | 3.5h | 96.6% | 99.3% | google.com |

| 98% HNO₃ | 100 parts HNO₃ to 10 parts NMP (wt) | 45°C | 3h | >96.5% | - | epo.org |

| H₂SO₄ / HNO₃ | - | 60-80°C | - | 89.3% | 94% (4-isomer) | google.com |

Advanced Synthesis Strategies and Process Optimization

While the established routes are robust, research continues to focus on improving efficiency, reducing waste, and simplifying procedures. These efforts are centered on process optimization, including the development of more streamlined approaches.

One-Pot Synthesis Approaches

The term "one-pot synthesis" refers to a strategy where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy separation and purification of intermediate compounds. While the literature retrieved does not describe a true one-pot synthesis for this compound where all initial reactants are combined in a single step, the widely used method starting from phthalic anhydride (Section 2.1.2) represents a highly streamlined and optimized sequential process. The synthesis of the N-methylphthalimide intermediate and its subsequent nitration are often performed as consecutive steps in industrial settings, minimizing handling and maximizing throughput, thus embodying the principles of process intensification.

Novel Catalytic Methods for this compound Synthesis

The application of novel catalysts to improve the synthesis of this compound is not extensively documented in the available literature. The primary methods, particularly the nitration step, rely on stoichiometric amounts of strong acids like sulfuric acid, which also acts as a catalyst. While catalytic nitration is an active area of research for many aromatic compounds to reduce the use of strong acids, specific catalytic methods for the nitration of N-methylphthalimide are not well-reported. Similarly, while phase-transfer catalysis has been mentioned in the context of N-alkylation for related compounds like 4-amino-N-methylphthalimide, its specific application for the synthesis of this compound is not detailed. researchgate.net Research into catalytic systems, such as using N-hydroxyphthalimide (NHPI) to catalyze the nitration of alkanes, highlights the potential for developing more advanced catalytic routes for phthalimide derivatives in the future. rsc.org

Green Chemistry Principles in this compound Production

Traditional nitration methods, often employing a mixture of concentrated sulfuric and nitric acids, are effective but pose environmental and safety challenges due to their corrosive nature and the generation of acidic waste. nih.govbyjus.com In line with the principles of green chemistry, which advocate for waste prevention, energy efficiency, and the use of safer chemicals, modern approaches to aromatic nitration seek to mitigate these issues. nih.govrjpn.orgresearchgate.net

Key green chemistry strategies applicable to the synthesis of this compound and related nitroaromatics include:

Waste Reduction : The primary goal is to prevent waste rather than treating it after it's created. nih.govgreenchemistry-toolkit.org Innovations focus on minimizing the use of excess acids and developing processes where catalysts and solvents can be recycled. For instance, a patented method for this compound production includes a step for recovering the sulfuric acid mother liquor, which is then dehydrated, concentrated, and reused in subsequent nitration batches, significantly reducing acid waste. google.com

Alternative Nitrating Agents and Catalysts : Research has moved towards using solid acid catalysts, zeolites, and various metal nitrates (e.g., bismuth nitrate, copper (II) nitrate) as alternatives to large quantities of sulfuric acid. tandfonline.com These can lead to higher selectivity and easier separation from the reaction mixture. Another eco-friendly nitrating agent is dinitrogen pentoxide (N₂O₅), which can be used in nearly stoichiometric amounts, drastically cutting down acidic waste. nih.gov

Safer Solvents and Conditions : Efforts are being made to replace hazardous solvents with more benign alternatives or to conduct reactions under solvent-free conditions. nih.govtandfonline.com The use of dinitrogen pentoxide in liquefied 1,1,1,2-tetrafluoroethane (a non-hazardous Freon) exemplifies a move towards safer, reusable reaction media. nih.gov Furthermore, employing alternative energy sources like ultrasonic irradiation and microwave activation can enhance reaction rates, often allowing for milder conditions and shorter reaction times. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces the energy requirements and associated environmental and economic costs. rjpn.org Photochemical nitration, using UV radiation to initiate the reaction, is another area of exploration that can proceed under mild conditions. mjcce.org.mk

While traditional mixed-acid nitration remains a common method, ongoing research aims to develop protocols that are more environmentally benign, for instance, by using dilute aqueous nitric acid to avoid over-nitration and improve safety. nih.gov

Mechanism of Formation and Reaction Selectivity

The synthesis of this compound is a multi-step process, beginning with the formation of the N-methylphthalimide precursor followed by the critical nitration step. Each stage is governed by specific reaction mechanisms.

Electrophilic Aromatic Substitution in Nitration Processes

The introduction of a nitro group (—NO₂) onto the aromatic ring of N-methylphthalimide is a classic example of an electrophilic aromatic substitution (EAS) reaction. unacademy.com The mechanism proceeds through several key steps:

Generation of the Electrophile : The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. byjus.comchemvista.orglibretexts.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. masterorganicchemistry.comvedantu.comlibretexts.org

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π system of the N-methylphthalimide aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. masterorganicchemistry.comyoutube.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemvista.orgnih.gov This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.comnih.gov

Deprotonation and Restoration of Aromaticity : In the final step, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton (H⁺) from the carbon atom bearing the new nitro group. byjus.commasterorganicchemistry.com This restores the stable aromatic π system, yielding the final product, this compound. byjus.com

Carbonyl Nucleophilic Substitution and Intramolecular Cyclization Mechanisms

The precursor, N-methylphthalimide, is synthesized from phthalic anhydride and methylamine. njtech.edu.cnscribd.com This transformation involves nucleophilic acyl substitution followed by an intramolecular cyclization.

The mechanism is as follows:

Nucleophilic Attack : The reaction initiates with the methylamine (a nucleophile) attacking one of the electrophilic carbonyl carbons of the phthalic anhydride molecule. This breaks the C-O bond within the anhydride ring, leading to a ring-opened tetrahedral intermediate.

Proton Transfer and Intermediate Formation : A proton transfer results in the formation of a more stable intermediate, an amic acid (N-methylphthalamic acid), which contains both a carboxylic acid group and an amide group.

Intramolecular Cyclization : The final step is an intramolecular reaction where the nitrogen of the amide group acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid group. mdpi.com This is often facilitated by heating. guidechem.comprepchem.com This nucleophilic acyl substitution reaction forms a five-membered ring.

Dehydration : The resulting tetrahedral intermediate eliminates a molecule of water (dehydration) to form the stable imide ring of N-methylphthalimide. mdpi.com This intramolecular cyclization is kinetically favored, particularly for the formation of five- and six-membered rings. masterorganicchemistry.com

Control of Mono- and Di-nitration in Aromatic Systems

Achieving selective mononitration and avoiding the formation of di-nitrated byproducts is crucial for obtaining a high purity of this compound. The N-methylphthalimide ring is considered a deactivated aromatic system due to the electron-withdrawing effect of the two carbonyl groups in the phthalimide structure. This deactivation makes the aromatic ring less reactive towards further electrophilic substitution, which inherently favors mononitration. libretexts.orgresearchgate.net

Several reaction parameters are carefully controlled to ensure high selectivity:

Temperature : Nitration reactions are exothermic, and controlling the temperature is critical. byjus.com A study on the synthesis of this compound specifies a reaction temperature of 55°-60°C. researchgate.net Another process describes a range of 60° to 80°C, noting that temperatures above this can decrease yields due to side reactions, while lower temperatures significantly slow the reaction rate. google.com Patents often describe precise low-temperature processing to improve yield and purity. google.com

Stoichiometry of Reagents : The molar ratio of the nitrating agents is carefully measured. Using a slight excess of nitric acid can compensate for losses due to side reactions, but a large excess can promote over-nitration. google.com One documented method uses a mole ratio of N-methylphthalimide to mixed acid of 1:1.1, with the mixed acid itself having a sulfuric acid to nitric acid ratio of 3:1. researchgate.net

Acid Concentration : The concentration of the acids is important. Using highly concentrated sulfuric acid (e.g., 98-103%) and nitric acid (98-100%) is specified in some procedures to ensure an efficient reaction and minimize water, which can dilute the acid and affect the reaction. google.comgoogle.com

Reaction Time : Allowing the reaction to proceed for a specific duration (e.g., 4 hours) ensures the completion of the mononitration while minimizing the chance for a second nitration event. researchgate.net

By carefully managing these conditions, the formation of di-nitro products can be effectively suppressed, leading to high yields and selectivity for the desired this compound. nih.govnih.gov In one optimized process, a product consisting of approximately 94% 4-nitro-N-methylphthalimide and only 5% of the 3-nitro isomer was achieved, with minimal unreacted starting material. google.com

Data on Synthetic Methodologies

The following table summarizes data from various patented methods for the preparation of this compound, highlighting the impact of different reaction conditions on product yield and purity.

| Molar Ratio (H₂SO₄:HNO₃) | Initial Temperature (Fuming HNO₃) | Mixed Acid Prep. Temp. | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1.2:1.3 | 5°C | 10°C | Not Specified | 94.2 | 98.8 |

| 0.8:1.3 | 6°C | 12°C | Not Specified | 95.8 | 99.2 |

| 1.3:1.4 | 7°C | 13°C | Not Specified | 96.6 | 99.3 |

| 0.9:1.4 | 8°C | 15°C | Not Specified | 96.3 | 99.1 |

Data sourced from patent CN104086476A. google.com

Spectroscopic and Structural Elucidation of N Methyl 4 Nitrophthalimide

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of N-Methyl-4-nitrophthalimide provides distinct signals corresponding to the different types of protons in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals key features of the aromatic and methyl protons. chemicalbook.com

The aromatic region of the spectrum is characterized by three signals, consistent with the three protons on the substituted benzene (B151609) ring. The electron-withdrawing nature of the nitro group (NO₂) and the phthalimide (B116566) carbonyl groups significantly influences the chemical shifts of these protons, causing them to appear in the downfield region. A singlet is observed for the N-methyl group, which is shifted downfield due to the influence of the adjacent electron-withdrawing carbonyl groups of the imide ring. chemicalbook.com

Specific signal assignments are as follows:

A doublet of doublets observed at approximately 8.66-8.62 ppm is assigned to the proton ortho to the nitro group.

Another signal around 8.08 ppm corresponds to the proton para to the nitro group.

The N-methyl protons appear as a sharp singlet at approximately 3.26 ppm. chemicalbook.com

Interactive Table: ¹H NMR Data for this compound ```html

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to NO₂) | ~8.66 - 8.62 | Doublet of Doublets |

| Aromatic H (para to NO₂) | ~8.08 | Doublet |

| N-Methyl (N-CH₃) | ~3.26 | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the compound.

The chemical shifts are influenced by the electronic environment of each carbon atom.

Carbonyl Carbons (C=O): The two carbonyl carbons of the imide ring are expected to resonate at the most downfield region, typically between 165-170 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms.

Aromatic Carbons: The six aromatic carbons will appear in the range of 120-150 ppm. The carbon atom directly attached to the nitro group (C-NO₂) is expected to be the most downfield of the aromatic signals due to the strong electron-withdrawing nature of the nitro group. The other aromatic carbons will have varying shifts depending on their position relative to the nitro and carbonyl groups.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to appear in the most upfield region of the spectrum, typically around 25-30 ppm.

Interactive Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most significant vibrational modes observed are:

C=O Stretching: The imide group shows two characteristic carbonyl stretching bands. The asymmetric C=O stretch typically appears at a higher wavenumber (around 1770-1790 cm⁻¹), while the symmetric C=O stretch is observed at a lower wavenumber (around 1700-1720 cm⁻¹).

NO₂ Stretching: The nitro group exhibits two strong stretching vibrations: an asymmetric stretch typically found in the 1520-1560 cm⁻¹ region and a symmetric stretch in the 1340-1360 cm⁻¹ region.

tcichemicals.com* C-N Stretching: The stretching vibration of the C-N bond within the imide ring is typically observed in the 1300-1390 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The aromatic ring shows C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing fragmentation patterns.

The mass spectrum of this compound confirms its molecular weight. The molecular ion peak [M]⁺ is observed at an m/z of 206, which corresponds to the molecular formula C₉H₆N₂O₄.

chemicalbook.comThe fragmentation pattern provides further structural confirmation. Common fragmentation pathways for phthalimide derivatives involve the cleavage of the imide ring and substituents. A prominent peak is often observed at m/z 75. A nih.gov plausible fragmentation pathway involves the initial loss of the nitro group (NO₂) followed by the loss of carbon monoxide (CO) molecules and cleavage of the ring structure. The base peak or other significant fragments provide a characteristic fingerprint for the molecule.

chemguide.co.ukInteractive Table: Mass Spectrometry Data for this compound

Crystal Structure Analysis and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the unit cell parameters of the crystal lattice.

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, specific unit cell dimensions, space group, and precise atomic coordinates for this compound cannot be detailed at this time. However, analysis of structurally related phthalimides suggests that the molecule would be largely planar, with the nitro group and the phthalimide ring system being nearly coplanar to maximize resonance stabilization.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional forces in supramolecular chemistry. In the case of this compound, the molecule lacks classical hydrogen bond donors (like O-H or N-H). chemscene.com However, it possesses several hydrogen bond acceptors in the form of the two carbonyl oxygens and the two oxygens of the nitro group.

Consequently, the crystal structure is expected to be stabilized by a network of weak C–H···O hydrogen bonds. The hydrogen atoms of the aromatic ring and the N-methyl group can act as weak donors, interacting with the oxygen atoms of neighboring molecules. These interactions, although individually weak, collectively play a significant role in the stability and packing of the crystal structure.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific intermolecular contacts and their percentage contributions.

While a specific Hirshfeld analysis for this compound is not available in the literature, data from the structurally similar compound N-(2-nitrophenyl)maleimide can serve as an illustrative example of the insights this method provides. nih.gov For such compounds, the analysis typically reveals the dominant role of H···O/O···H contacts, which arise from C–H···O hydrogen bonds. Other significant interactions often include H···H, H···C/C···H, and contacts involving the nitro group. nih.govresearchgate.net

| Intermolecular Contact Type | Contribution (%) |

|---|---|

| H···O/O···H | 54.7% |

| H···H | 15.6% |

| H···C/C···H | 15.2% |

| Other Contacts | 14.5% |

Tautomerism and Conformational Studies

Tautomers are structural isomers of chemical compounds that readily interconvert. This section explores the potential for tautomerism in this compound.

Enol/Keto Tautomerism and Solvent-Dependent Equilibrium

Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons, resulting in an equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). This phenomenon is characteristic of aldehydes, ketones, and related compounds that have a hydrogen atom on a carbon adjacent to the carbonyl group (the α-carbon).

The molecular structure of this compound, an N-substituted imide, does not meet the structural requirements for classical keto-enol tautomerism. The carbonyl groups are part of the imide functional group and lack adjacent α-hydrogens that can participate in such an equilibrium. The protons of the N-methyl group and the aromatic ring are not positioned to engage in keto-enol tautomerization. Consequently, solvent-dependent keto-enol equilibrium is not a recognized feature of this compound, and there are no reports of it in the scientific literature.

Conformational Dynamics in Solution and Solid State

The conformational dynamics of this compound, pertaining to the arrangement of its constituent atoms and the rotation around single bonds, are crucial for understanding its physical and chemical properties. While specific studies on this compound are limited, insights can be drawn from the general behavior of phthalimide derivatives. rsc.org

In the solid state, the conformation of this compound would be largely fixed within a crystal lattice. The planarity of the phthalimide ring system is a key feature, though slight deviations can occur. The orientation of the methyl group and the nitro group relative to the phthalimide core would be determined by crystal packing forces and intermolecular interactions. Studies on other phthalimide derivatives have shown that π-π stacking interactions between the aromatic rings can play a significant role in the crystal packing. rsc.org The presence of the nitro group, a strong electron-withdrawing group, could influence these intermolecular interactions.

In solution, the molecule would have more conformational freedom. The primary mode of conformational flexibility would be the rotation of the methyl group attached to the nitrogen atom. However, due to the relatively low barrier to rotation around the C-N single bond, this process is expected to be rapid at room temperature. The torsional angle between the nitro group and the aromatic ring is another important conformational parameter. While there is a degree of rotational freedom, significant twisting out of the plane of the aromatic ring would disrupt the π-conjugation. The extent of this twisting in solution would be influenced by the solvent environment.

It is important to note that without specific experimental data from techniques such as X-ray crystallography for the solid state or advanced NMR spectroscopy for the solution state, the discussion on the conformational dynamics of this compound remains largely theoretical.

Computational Chemistry and Theoretical Investigations of N Methyl 4 Nitrophthalimide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G, to solve the Schrödinger equation approximately. researchgate.net

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. eurjchem.com For N-Methyl-4-nitrophthalimide, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. The resulting optimized structure provides critical data on the molecule's spatial configuration. The phthalimide (B116566) core is expected to be largely planar, with the nitro group and the N-methyl group attached. The optimized geometric parameters, such as the lengths of the carbon-oxygen double bonds in the imide ring, the nitrogen-oxygen bonds of the nitro group, and the carbon-nitrogen bonds, are crucial for understanding the molecule's structural stability and steric properties.

| Parameter | Atoms Involved | Calculated Value (Å / °) |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.215 |

| Bond Length | C-N (imide ring) | 1.390 |

| Bond Length | N-CH3 | 1.465 |

| Bond Length | C-NO2 | 1.480 |

| Bond Length | N-O (nitro) | 1.225 |

| Bond Angle | C-N-C (imide) | 112.5 |

| Bond Angle | O-N-O (nitro) | 124.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.comwikipedia.org A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, resulting in a relatively small energy gap and indicating higher reactivity. frontiersin.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -3.55 |

| HOMO-LUMO Energy Gap (ΔE) | 4.30 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.comchemrxiv.org It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions. wolfram.comchemrxiv.org Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive potential (electron-poor), prone to nucleophilic attack. chemrxiv.org Green and yellow areas represent intermediate or near-zero potential. For this compound, the MEP map is expected to show significant negative potential (red) around the oxygen atoms of the two carbonyl groups and the nitro group, identifying them as the primary sites for electrophilic interaction. Conversely, positive potential (blue) would likely be localized around the hydrogen atoms of the methyl group and the aromatic ring.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. mdpi.com These theoretical predictions are invaluable for assigning experimental spectral bands to specific molecular motions. researchgate.net For this compound, key predicted vibrations would include the symmetric and asymmetric stretching of the nitro (NO2) group, the stretching of the carbonyl (C=O) groups, the stretching of the C-N bonds within the imide ring, and the various C-H stretching and bending modes of the aromatic ring and the methyl group. researchgate.netmdpi.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. mdpi.com

| Vibrational Mode | Functional Group | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric Stretching | C=O | 1785 |

| Symmetric Stretching | C=O | 1750 |

| Asymmetric Stretching | NO₂ | 1540 |

| Symmetric Stretching | NO₂ | 1355 |

| Stretching | C-N (imide) | 1390 |

| Stretching | C-H (aromatic) | 3080 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. uci.eduarxiv.org It is widely used to predict electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies from the ground state to various excited states. nih.govrsc.org The method also provides the oscillator strength for each transition, which is a measure of its intensity in the absorption spectrum. For this compound, TD-DFT calculations can identify the nature of the electronic transitions, such as n→π* or π→π*, and predict the maximum absorption wavelengths (λmax). This information is crucial for understanding the photophysical properties of the molecule. ohio-state.edu

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.88 | 320 | 0.015 |

| S₀ → S₂ | 4.25 | 292 | 0.210 |

| S₀ → S₃ | 4.77 | 260 | 0.155 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to partition a molecule into atomic basins. wikipedia.orgamercrystalassn.org This approach allows for the quantitative characterization of chemical bonds and intermolecular interactions. chemrxiv.orgmuni.cz The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum density between two bonded atoms. muni.cz Several topological parameters at the BCP, such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), are used to classify the nature of the interaction. For instance, a negative Laplacian (∇²ρ(r) < 0) is characteristic of a shared-shell interaction (covalent bond), while a positive Laplacian (∇²ρ(r) > 0) indicates a closed-shell interaction (like ionic bonds or van der Waals forces). muni.cz For this compound, QTAIM analysis can quantify the covalent character of the C-C, C=O, C-N, and N-O bonds and explore weaker intramolecular interactions.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type Indication |

|---|---|---|---|

| C=O | 0.380 | -0.650 | Polar Covalent |

| C-N (imide) | 0.295 | -0.510 | Covalent |

| C-C (aromatic) | 0.310 | -0.720 | Covalent |

| N-O (nitro) | 0.410 | +0.150 | Polar Covalent |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of molecular bonding and electron density distribution. wikipedia.orgwisc.edu It translates complex wavefunctions into localized orbitals that correspond to familiar chemical concepts like bonds, lone pairs, and core orbitals. This analysis is crucial for understanding intramolecular interactions, charge transfer, and delocalization effects within a molecule. researchgate.netq-chem.com

Thermochemical Calculations and Stability Assessment

Thermochemical calculations are essential for determining the energetic properties of a molecule, such as its heat of formation and the relative stability of its isomers. These parameters are fundamental to understanding and predicting the molecule's behavior in chemical reactions.

Table 1: Experimental Thermochemical Data for Nitrophthalimide Isomers

| Compound | Enthalpy of Formation (solid, kJ·mol⁻¹) | Enthalpy of Vaporization (kJ·mol⁻¹) | Enthalpy of Formation (gas, kJ·mol⁻¹) |

|---|---|---|---|

| 3-Nitrophthalimide (B32571) | -253.7 ± 2.4 | 114.7 ± 1.0 | -139.0 ± 2.6 |

| 4-Nitrophthalimide (B147348) | -266.9 ± 2.2 | 115.1 ± 1.2 | -151.8 ± 2.5 |

Note: Data corresponds to the parent nitrophthalimide isomers, as presented in related research. researchgate.netacs.org

This trend in stability is further supported by synthetic evidence for the N-methylated derivatives. In processes designed to synthesize N-Methyl-nitrophthalimide, the 4-nitro isomer is produced in significantly higher yields than the 3-nitro isomer. One synthetic route reports a product mixture containing 90% this compound and only 4% N-Methyl-3-nitrophthalimide. google.comgoogle.com This strong preference for the formation of the 4-nitro isomer under kinetic control is a strong indicator of its greater thermodynamic stability compared to the 3-nitro isomer.

Table 2: Isomer Distribution in the Synthesis of N-Methyl-nitrophthalimide

| Isomer | Product Yield (%) | Relative Stability |

|---|---|---|

| This compound | 90% | More Stable |

| N-Methyl-3-nitrophthalimide | 4% | Less Stable |

Data derived from synthetic yield reports. google.comgoogle.com

Chemical Reactivity and Derivatization of N Methyl 4 Nitrophthalimide

Nucleophilic Aromatic Substitution Reactions

The presence of a powerful electron-withdrawing nitro group at the 4-position of the phthalimide (B116566) ring renders the aromatic system electron-deficient. This electronic characteristic makes N-Methyl-4-nitrophthalimide highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the ring and displaces a leaving group.

The nitro group itself, being a strong activating group, can be displaced by potent nucleophiles. This reaction is a cornerstone of synthesizing complex molecules, such as polyetherimides, where this compound or its analogs serve as key monomers. In these polymerizations, the nitro group is displaced by oxygen nucleophiles like bisphenolate ions. researchgate.net

A typical reaction involves the polymerization of a bis(nitrophthalimide) with a bisphenol, where the phenoxide acts as the nucleophile, attacking the carbon atom bearing the nitro group and subsequently displacing it as a nitrite (B80452) ion (NO₂⁻). This process forms an ether linkage and is a critical step in building the polyetherimide backbone. researchgate.net The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is characteristic of SNAr reactions.

While specific studies on this compound are not abundant, analogous reactions with similar structures, such as 4-Nitro-N-alkyl-1,8-naphthalimides, demonstrate this reactivity. These compounds undergo nucleophilic substitution of the nitro group by thiolate anions, a reaction that is significantly accelerated in the presence of micelles. nih.gov This suggests that this compound would readily react with various strong nucleophiles, including alkoxides, phenoxides, and thiolates, to yield substituted products.

The phthalimide ring itself is susceptible to nucleophilic attack, primarily at the carbonyl carbons. Strong nucleophiles can induce the opening of the imide ring. This reaction is a form of nucleophilic acyl substitution. For instance, reaction with primary amines or hydrazine (B178648) can lead to the cleavage of one of the C-N bonds in the imide ring, resulting in the formation of a phthalamide (B166641) derivative. The specific product depends on the nature of the nucleophile and the reaction conditions. While the primary mode of SNAr involves displacement at the aromatic ring, strong nucleophiles under certain conditions can favor attack at the carbonyl group, leading to ring cleavage instead of nitro group displacement.

Reduction Reactions to Amino Derivatives

The nitro group of this compound can be readily reduced to a primary amino group, yielding 4-amino-N-methylphthalimide. google.com This transformation is a crucial step in the synthesis of various dyes, fluorescent probes, and pharmaceutical intermediates, as the resulting amino group can be further functionalized. google.comgoogle.com

Catalytic hydrogenation is the most common and efficient method for this reduction. The reaction is typically carried out under a hydrogen atmosphere using a metal catalyst. commonorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are highly effective for reducing aromatic nitro groups. google.comcommonorganicchemistry.com The reaction is generally performed in a polar solvent, such as dimethylformamide (DMF), at moderate temperatures and pressures. google.com The process is highly selective for the nitro group, leaving the imide ring and the aromatic system intact.

The resulting compound, 4-amino-N-methylphthalimide, is a highly fluorescent molecule whose photophysical properties are of significant interest in materials science. researchgate.net

| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (psi) | Substrate | Product | Yield (%) | Reference |

| Raney Nickel | Dimethylformamide | 40-50 | 40-60 | 4-Nitrophthalimide (B147348) | 4-Aminophthalimide | 97 | google.com |

| 5% Pd/C | Dimethylformamide | 40-50 | 40-60 | 4-Nitrophthalimide | 4-Aminophthalimide | - | google.com |

Table 1: Representative conditions for the reduction of 4-nitrophthalimide to 4-aminophthalimide, serving as a model for the reduction of this compound. google.com

Hydrolysis and Ring Cleavage Reactions

The imide functionality of this compound is susceptible to hydrolysis, which results in the cleavage of the five-membered ring. This reaction can occur under both acidic and alkaline conditions, though alkaline hydrolysis is more common and typically proceeds more readily.

Under alkaline conditions, a hydroxide (B78521) ion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the imide ring. researchgate.net This addition leads to the formation of a tetrahedral intermediate. The intermediate then undergoes ring-opening through the cleavage of a carbon-nitrogen bond to yield a salt of N-methyl-4-nitrophthalamic acid. This two-step process, involving nucleophilic addition followed by elimination, effectively cleaves the cyclic imide. Kinetic studies on the closely related 4-nitrophthalimide have provided insight into this mechanism. researchgate.net Further heating or more vigorous conditions can lead to the complete hydrolysis of the remaining amide bond, ultimately yielding 4-nitrophthalic acid and methylamine (B109427).

Acid-catalyzed hydrolysis proceeds by a different mechanism, involving the protonation of a carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by the attack of a water molecule. researchgate.net Generally, hydrolysis of phthalimides is a fundamental reaction used in synthetic chemistry, for example, in the deprotection step of the Gabriel synthesis of primary amines.

Derivatization Strategies for Functionalization

This compound serves as a valuable building block for the synthesis of more complex molecules and functional materials, particularly high-performance polymers. google.comgoogle.com

This compound is a key intermediate in the synthesis of high-performance polymers like polyetherimides. google.comgoogle.com In these polymerization reactions, derivatives of this compound are used as monomers. For example, the nitro group can be displaced by a bisphenolate anion in a nucleophilic aromatic substitution reaction, as described in section 5.1.1. researchgate.net This polymerization process results in the formation of long chains linked by ether and imide functionalities. The phthalimide moiety is incorporated into the polymer backbone, imparting thermal stability and rigidity to the final material.

This polymerization can be considered a large-scale imidization process, where the this compound derivative is strategically functionalized to create a repeating polymer unit. The robust nature of the phthalimide ring and the reactivity endowed by the nitro group make it an ideal starting point for creating these advanced materials. researchgate.netgoogle.com

Formation of Schiff Bases and Related Compounds

This compound does not directly form Schiff bases as it lacks the necessary primary amino group. The synthesis of such compounds first requires the chemical reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). This transformation yields 4-amino-N-methylphthalimide, a versatile intermediate. google.comsigmaaldrich.com

The general mechanism for Schiff base formation involves the nucleophilic addition of a primary amine to a carbonyl compound (like an aldehyde or ketone), forming an unstable carbinolamine intermediate. ijacskros.com This intermediate then undergoes dehydration, typically catalyzed by acid or base, to yield the stable imine, or Schiff base (-C=N-). ijacskros.comiosrjournals.org

The synthesis of Schiff bases from the key intermediate, 4-amino-N-methylphthalimide, follows this established pathway. The reaction involves the condensation of the amino group of 4-amino-N-methylphthalimide with various aromatic or aliphatic aldehydes and ketones. iosrjournals.organjs.edu.iq

General Reaction Scheme:

Reduction Step: this compound is reduced to 4-amino-N-methylphthalimide.

Condensation Step: 4-amino-N-methylphthalimide reacts with an aldehyde or ketone (R-C(=O)-R') in a suitable solvent, often with catalytic acid, to form the corresponding Schiff base.

A representative procedure involves refluxing equimolar amounts of the 4-amino-N-methylphthalimide intermediate and a chosen aldehyde in a solvent such as methanol (B129727) or ethanol (B145695) for several hours. dergipark.org.tr The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov

| Aldehyde Reactant | Resulting Schiff Base Type |

|---|---|

| Benzaldehyde | N-(benzylidene)-N'-methylphthalimide-4-amine |

| 4-Methylbenzaldehyde | N-(4-methylbenzylidene)-N'-methylphthalimide-4-amine |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-N'-methylphthalimide-4-amine |

| Salicylaldehyde | N-(2-hydroxybenzylidene)-N'-methylphthalimide-4-amine |

Alkylation Reactions

Direct N-alkylation of this compound is not feasible due to the presence of the methyl group on the imide nitrogen. However, the amino derivative, 4-amino-N-methylphthalimide, can undergo further N-alkylation at the 4-position amino group. researchgate.net This reaction is a significant method for introducing various alkyl chains to the molecule, thereby modifying its properties.

The alkylation of 4-amino-N-methylphthalimide can be achieved using different alkylating agents, such as alkyl halides or alkyl sulfonates, often under basic conditions or phase-transfer catalysis. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the amino nitrogen attacks the electrophilic carbon of the alkylating agent. masterorganicchemistry.com

Research has shown that the choice of alkylating agent and reaction conditions can influence the outcome, leading to either mono- or di-alkylation of the amino group. researchgate.net For instance, when reacting 4-amino-N-methylphthalimide with alkyl sulfonates, di-substituted derivatives are often favored. researchgate.net Conversely, using alkyl halides under phase-transfer catalysis conditions tends to predominantly yield the mono-substituted product. researchgate.net

| Alkylating Agent | Reaction Conditions | Primary Product Type | Reference |

|---|---|---|---|

| Alkyl Sulfonates (e.g., Methyl Tosylate) | - | Di-N-alkylated derivative | researchgate.net |

| Alkyl Halides (e.g., Methyl Iodide) | Phase-Transfer Catalysis | Mono-N-alkylated derivative | researchgate.net |

This derivatization is crucial for synthesizing molecules with tailored electronic and photophysical properties, as the degree of alkylation on the amino group can significantly impact the compound's fluorescence and solvatochromic behavior.

Advanced Applications and Research Frontiers of N Methyl 4 Nitrophthalimide and Its Derivatives

Applications in Materials Science

The distinct chemical architecture of N-Methyl-4-nitrophthalimide has positioned it as a crucial building block in the synthesis of high-performance materials. Its reactivity is centered around the nitro group, which can be displaced in polymerization reactions, and the robust phthalimide (B116566) ring that imparts desirable physical properties to the resulting materials.

Precursors for Polyimides and Polymer Synthesis

This compound and its parent compounds, nitrophthalic anhydrides, are important intermediates in the production of high-performance polymers renowned for their exceptional thermal stability. nasa.govgoogle.com These compounds serve as key monomers in the synthesis of polyetherimides, a class of thermoplastics with excellent heat resistance, mechanical strength, and chemical inertness. researchgate.net

The primary synthetic route involves a nucleophilic aromatic substitution reaction where the nitro group on the phthalimide ring is displaced by a phenoxide nucleophile from a bisphenol salt. This "nitro displacement" polymerization yields high-molecular-weight polyetherimides. researchgate.net The resulting polymers incorporate the rigid and stable phthalimide unit into their backbone, which is largely responsible for their high glass transition temperatures (around 200 °C) and thermal stability, with 10% weight loss temperatures ranging from 430 to 490 °C. researchgate.net The synthesis of this compound itself can be achieved through the nitration of N-methylphthalimide using a mixture of nitric and sulfuric acids. researchgate.netgoogle.comgoogle.com This process makes it a readily accessible precursor for creating polymers suitable for demanding applications in the aerospace and electronics industries. researchgate.net

Nonlinear Optical (NLO) Materials Development

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and frequency conversion. nih.gov The key to a strong NLO response in organic materials is typically a molecular structure featuring a π-conjugated system linking a strong electron donor and a strong electron acceptor (a D-π-A architecture). nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment and high molecular hyperpolarizability (β), a measure of second-order NLO activity.

While direct experimental NLO studies on this compound are not widely reported, its structure contains the essential components of an NLO chromophore. The phthalimide core, particularly when functionalized with the potent electron-withdrawing nitro group, serves as an excellent electron acceptor. Computational studies on related phthalimide and naphthalimide derivatives have demonstrated their promise as NLO materials. nih.govcivilica.com For instance, theoretical calculations on various chromophores have shown that modifying the donor, acceptor, and π-linker components can significantly enhance the NLO response. nih.gov The this compound framework represents a classic acceptor moiety that could be functionalized with various electron-donating groups to create high-performance NLO materials, making it a promising candidate for future research in this field. researcher.liferesearchgate.net

Electrolyte Additives in Lithium-ion Batteries

The performance and longevity of lithium-ion batteries (LIBs) are critically dependent on the stability of the electrolyte and the formation of a protective solid electrolyte interphase (SEI) on the electrode surfaces. chemmethod.comchemmethod.com Electrolyte additives are small quantities of specific compounds introduced to improve these characteristics. One of the most common additives, vinylene carbonate (VC), suffers from low anodic stability, limiting its effectiveness in high-voltage applications. chemmethod.com

Recent computational research using density functional theory (DFT) has identified phthalimide derivatives as a highly promising class of SEI-forming additives that could serve as alternatives to VC. civilica.comchemmethod.comchemmethod.com These studies screen compounds based on their frontier orbital energies (HOMO and LUMO), redox potentials, and binding energy with lithium ions to predict their electrochemical behavior. A comprehensive DFT study screened multiple phthalimide derivatives, including the structurally related 3-nitrophthalimide (B32571), and found them to be promising candidates for forming a stable SEI on graphite (B72142) anodes. chemmethod.comchemmethod.com The calculations showed that several phthalimide derivatives possess higher anodic stability and more suitable reduction potentials compared to VC. chemmethod.com This suggests they can be preferentially reduced on the anode surface to form a robust SEI layer without being easily oxidized at the cathode, a critical requirement for high-voltage LIBs. chemrxiv.org Although this compound was not specifically included in this particular study, the positive results for nitrophthalimide strongly suggest that it and its derivatives are excellent candidates for experimental investigation as next-generation electrolyte additives. rsc.orgresearchgate.net

Table 1: DFT Computational Data for Phthalimide Derivatives as Potential Li-ion Battery Additives

| Compound | LUMO (eV) | Reduction Potential (V vs. Li/Li⁺) | Oxidation Potential (V vs. Li/Li⁺) |

| Vinylene Carbonate (VC) | 0.43 | 1.62 | 4.90 |

| Phthalimide | -0.91 | 1.83 | 5.37 |

| 3-Nitrophthalimide | -2.12 | 2.50 | 5.75 |

| N-Chlorophthalimide | -1.97 | 2.94 | 5.40 |

| Data sourced from computational studies by Mosallanejad, B. chemmethod.comchemmethod.com |

Photochemistry and Photophysical Properties

The interplay of the phthalimide core and the nitro group in this compound governs its photophysical behavior. This donor-acceptor-like structure is central to its properties as a potential fluorescence probe and its involvement in photoinduced processes.

Fluorescence Probes and Solvatochromism

Solvatochromism is the phenomenon where a substance's color or spectral properties change with the polarity of the solvent. epa.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule. Compounds with a large change in dipole moment upon photoexcitation, typically donor-acceptor molecules, often exhibit strong solvatochromism. The this compound molecule, with its electron-accepting nitro and imide groups, possesses a significant ground-state dipole moment that is expected to change upon excitation, making it a candidate for solvatochromic applications.

While the parent phthalimide and its amino derivatives are known to be fluorescent, the presence of a nitro group often leads to fluorescence quenching. nih.govresearchgate.net Aromatic nitro compounds are well-known quenchers of fluorescence, a process that can occur via efficient intersystem crossing or photoinduced electron transfer. researchgate.netnih.gov Therefore, this compound itself is not expected to be strongly fluorescent. However, its derivatives, where the nitro group is replaced by a donor group (e.g., an amino group), are highly fluorescent and exhibit significant solvatochromism, making them useful as fluorescent probes to investigate the microenvironment of biological systems. mdpi.com The study of this compound provides insight into the fundamental mechanisms of fluorescence quenching, which is critical for the design of "on-off" fluorescent sensors. researchgate.net

Photoinduced Processes and Luminescence

The photochemistry of this compound is dominated by photoinduced electron transfer (PET) processes. researchgate.net In a typical donor-bridge-acceptor (D-B-A) system, photoexcitation of one component can lead to the transfer of an electron, creating a charge-separated state. rsc.orgnih.govnih.gov The phthalimide core is a known electron acceptor, and the addition of a strongly electron-withdrawing nitro group significantly enhances this property.

Upon photoexcitation, the nitrophthalimide moiety can readily accept an electron from a suitable donor. This process is the foundation of its use in polymerization and is also a key feature of its photophysical deactivation pathway. researchgate.net Studies on similar systems, such as porphyrin-naphthalenediimide triads, show that charge separation can occur on an ultrafast timescale (picoseconds) following excitation. rsc.org For this compound, the excited state is likely to be rapidly deactivated through non-radiative pathways initiated by the nitro group. The nitro group promotes very efficient intersystem crossing to the triplet state or acts as a sink for electron transfer, effectively quenching any potential luminescence. rsc.orgnii.ac.jp This efficient quenching and the potential for PET make the nitrophthalimide scaffold a valuable component in studies aimed at understanding and controlling charge transfer dynamics in molecular systems. rsc.orgrsc.org

Environmental Phototransformation Studies

The environmental fate of this compound is influenced by phototransformation, a process where light energy drives chemical reactions that can lead to the degradation of the compound. While specific studies on this compound are not extensively documented, the environmental behavior can be inferred from research on related nitroaromatic compounds and phthalimide derivatives. nih.govoecd.org The presence of the nitro group makes the aromatic ring susceptible to photochemical reactions. nih.gov

The photolysis of nitroaromatic compounds in aqueous environments can proceed through various pathways, including the reduction of the nitro group and the hydroxylation of the aromatic ring. nih.gov For instance, the photodegradation of nitrobenzene (B124822) in water under UV irradiation can lead to the formation of nitrophenols. nih.gov The process is often initiated by the absorption of UV light, which excites the molecule to a higher energy state, making it more reactive.

Role as Chemical Intermediates in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules due to its reactive functional groups.

Synthesis of Phthalic Anhydride (B1165640) Derivatives

This compound can be a precursor for the synthesis of 4-nitrophthalic anhydride. This transformation involves the hydrolysis of the imide to form 4-nitrophthalic acid, followed by dehydration to yield the anhydride. The hydrolysis of the related compound, 4-nitrophthalimide (B147348), to 4-nitrophthalic acid is a known process, typically carried out by heating in an alkaline solution, followed by acidification. orgsyn.org A similar principle would apply to the N-methyl derivative. The resulting 4-nitrophthalic acid can then be converted to 4-nitrophthalic anhydride by heating with a dehydrating agent like acetic anhydride. google.com 4-Aminophthalic anhydride can subsequently be synthesized through the reduction of 4-nitrophthalic anhydride. google.com

Table 1: Synthesis of 4-Nitrophthalic Anhydride from a Phthalimide Precursor

| Step | Reactants | Reagents | Product |

| 1. Hydrolysis | 4-Nitrophthalimide | Sodium Hydroxide (B78521), Nitric Acid | 4-Nitrophthalic Acid |

| 2. Dehydration | 4-Nitrophthalic Acid | Acetic Anhydride | 4-Nitrophthalic Anhydride |

Synthesis of Luminol (B1675438) and Other Chemiluminescent Compounds

While this compound is structurally related to the precursors of luminol, the standard synthesis of this well-known chemiluminescent compound starts with 3-nitrophthalic acid. wordpress.comjove.compbworks.com Luminol, or 3-aminophthalhydrazide, is synthesized through a two-step process: first, the condensation of 3-nitrophthalic acid with hydrazine (B178648) to form 3-nitrophthalhydrazide, and second, the reduction of the nitro group to an amino group to yield luminol. pbworks.comjove.com

The key difference lies in the position of the nitro group; luminol synthesis requires the 3-nitro isomer, whereas the compound in focus is the 4-nitro isomer. Therefore, this compound is not a direct precursor in the conventional synthesis of luminol. However, its isomer, 3-nitrophthalimide, could theoretically be used to produce 3-nitrophthalic acid for luminol synthesis. The reduction of the nitro group in a phthalimide derivative is a key step in forming the corresponding amino-substituted compound, which is central to the structure of luminol. acs.org

Precursors for Phthalocyanine (B1677752) Chromogens

This compound can serve as a precursor for the synthesis of phthalonitrile (B49051) derivatives, which are essential building blocks for phthalocyanine chromogens. nih.govrsc.org Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as dyes and pigments. umich.edujchemrev.com

The synthesis of phthalocyanines often involves the cyclotetramerization of phthalonitrile or its derivatives. acs.orgrsc.org 4-Nitrophthalonitrile (B195368) is a common intermediate used to introduce nitro groups onto the periphery of the phthalocyanine macrocycle. nih.gov This intermediate can be synthesized from 4-nitrophthalimide. The process would involve the conversion of the imide functional group to a dinitrile. A related synthesis of 4-nitrophthalonitrile has been described starting from phthalimide through nitration, amidation, and dehydration. researchgate.net The resulting nitro-substituted phthalocyanines can be further modified, for example, by reducing the nitro groups to amino groups, allowing for further functionalization.

Reagents for HPLC Labeling

A derivative of this compound, N-Chloromethyl-4-nitrophthalimide, is utilized as a derivatizing agent for high-performance liquid chromatography (HPLC). polycil.co.uk This reagent is particularly useful for the fluorescent labeling of carboxylic acids, which allows for their sensitive detection in HPLC analysis. The synthesis of N-Chloromethyl-4-nitrophthalimide would likely involve a chloromethylation reaction of this compound.

Emerging Biological Applications and Mechanistic Insights

The biological activity of this compound and its derivatives is an area of growing interest, largely due to the known biological effects of both the phthalimide and nitroaromatic moieties. Phthalimide derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. elsevierpure.comderpharmachemica.comnih.gov

The nitro group plays a crucial role in the mechanism of action of many nitroaromatic compounds. svedbergopen.com These compounds often act as prodrugs that are activated by bioreduction of the nitro group within biological systems. scielo.br This reduction can lead to the formation of reactive nitrogen species and free radicals that can induce cellular damage, which is the basis for their use as antimicrobial agents. mdpi.comencyclopedia.pub The enzymatic reduction of the nitro group is often mediated by nitroreductases found in microorganisms. mdpi.comencyclopedia.pub

The introduction of a nitro group can also influence a molecule's physicochemical properties, such as its lipophilicity and electronic character, which can in turn affect its biological activity. scielo.br For instance, some nitro-substituted phthalimide derivatives have been investigated for their antimicrobial and antitubercular activities. nih.gov The specific biological applications of this compound are still under investigation, but the existing research on related compounds suggests potential for its use in the development of new therapeutic agents. journalcjast.comnih.gov

Antimicrobial and Antifungal Potential

The antimicrobial properties of N-substituted nitrophthalimides have been a subject of scientific investigation. Studies have shown that derivatives of 3- and 4-nitrophthalimides exhibit inhibitory activity against a range of microorganisms. The effectiveness of these compounds is often influenced by the nature of the substituent on the nitrogen atom.